6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Description
Properties
IUPAC Name |
6-cyclopropyl-1-prop-2-ynylimidazo[1,2-b]pyrazole-7-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5/c1-2-5-16-6-7-17-12(16)9(11(13)14)10(15-17)8-3-4-8/h1,6-8H,3-5H2,(H3,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAGGDFFMVKUCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CN2C1=C(C(=N2)C3CC3)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Method
- Starting Materials : Hydrazine derivatives and carbonyl compounds.
- Reaction Conditions : Typically involves heating in a solvent like ethanol or acetic acid.
- Product Formation : The imidazo-pyrazole ring system forms through a series of condensation reactions.
Functionalization Strategies
After forming the core imidazo-pyrazole structure, further functionalization can be achieved through various chemical transformations. For example, introducing a prop-2-yn-1-yl group could involve a nucleophilic substitution or a cross-coupling reaction.
Analysis and Characterization
Characterization of the synthesized compound would involve various analytical techniques:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure and purity.
- Mass Spectrometry (MS) : To verify the molecular weight and formula.
- Infrared (IR) Spectroscopy : To identify functional groups.
Data Table: Analytical Techniques for Characterization
| Technique | Purpose |
|---|---|
| NMR | Confirm structure and purity |
| MS | Verify molecular weight and formula |
| IR | Identify functional groups |
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the prop-2-yn-1-yl and carboximidamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may find applications in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core modifications, substituent variations, and functional group replacements. Below is a detailed comparison with key analogs:
Core Structure Analog: 6-Cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
- Molecular Formula : C₁₂H₁₁N₅ (vs. C₁₂H₁₃N₅ for the carboximidamide).
- Functional Group : A nitrile (-CN) replaces the carboximidamide (-C(=NH)NH₂) at position 6.
- However, the carboximidamide’s hydrogen-bonding capacity may enhance target affinity in enzyme inhibition .
Propargyl-Substituted Analog: (6-Cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
- Molecular Formula : C₁₂H₁₃N₃O ().
- Functional Group : A hydroxymethyl (-CH₂OH) replaces the carboximidamide.
- However, reduced hydrogen-bond donor capacity may limit target interactions .
Pyrazolo-Pyrimidine Derivatives
Compounds like 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine () share a fused pyrazole-pyrimidine core.
- Key Differences :
Pyrroloimidazole Derivatives
Analog 5-Amino-3-(benzylideneamino)-1-(4-chlorophenyl)-7-phenyl-7H-pyrrolo[1,2-c]imidazole-6-carbonitrile () features a pyrroloimidazole core.
- Comparison :
- The pyrroloimidazole system introduces a five-membered ring, altering electron distribution and steric hindrance compared to the imidazo[1,2-b]pyrazole scaffold.
- The carboximidamide group in the target compound may offer superior hydrogen-bonding interactions compared to the nitrile in this analog .
Data Table: Structural and Functional Comparison
| Compound Name | Core Structure | Substituents (Position) | Functional Group (Position 7) | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|---|
| 6-Cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide | Imidazo[1,2-b]pyrazole | Cyclopropyl (6), Propargyl (1) | Carboximidamide | 235.27 | High hydrogen-bond capacity |
| 6-Cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile | Imidazo[1,2-b]pyrazole | Cyclopropyl (6), Propargyl (1) | Nitrile | 221.25 | Electrophilic reactivity |
| (6-Cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol | Imidazo[1,2-b]pyrazole | Cyclopropyl (6), Propargyl (1) | Hydroxymethyl | 215.25 | Enhanced solubility |
| 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine | Pyrazolo[3,4-d]pyrimidine | p-Tolyl (1), Imino (4) | Amine (5) | ~250 (estimated) | Aromaticity-dependent binding |
Research Findings and Implications
- However, empirical data for this specific compound are lacking in the provided evidence .
Biological Activity
6-Cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features contribute to diverse biological activities, making it a subject of interest in various pharmacological studies. This article explores the compound's synthesis, mechanisms of action, and biological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by an imidazo[1,2-b]pyrazole core, which is known for its biological activity. The IUPAC name and CAS number are as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 2097945-16-7 |
Synthesis
The synthesis of this compound typically involves several steps starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions, often utilizing propargyl-allene isomerization followed by amidation .
The biological activity of this compound is attributed to its ability to interact with various molecular targets. Notably, it has been shown to inhibit enzymes such as carbonic anhydrase and cholinesterase. These interactions modulate cellular processes including:
- Signal Transduction Pathways : Alters phosphorylation states of key signaling proteins.
- Gene Expression : Influences transcription factors and gene regulation.
- Cellular Metabolism : Affects metabolic pathways through enzyme inhibition.
Biological Activity
Research indicates that this compound exhibits a broad spectrum of biological activities:
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. It acts by inhibiting bacterial growth through interference with cell wall synthesis and metabolic pathways.
Anticancer Properties
The compound has been evaluated for its anticancer effects in vitro and in vivo. It has shown promise in inhibiting the proliferation of cancer cells through apoptosis induction and cell cycle arrest at specific phases.
Enzyme Inhibition
The compound's ability to inhibit key enzymes such as carbonic anhydrase and cholinesterase suggests potential applications in treating diseases like glaucoma and Alzheimer's disease.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
Case Study 1: Anticancer Efficacy
In a study involving human cancer cell lines (e.g., HeLa and MCF7), treatment with varying concentrations of the compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent .
Case Study 2: Antimicrobial Testing
A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its utility in combating bacterial infections .
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to construct the 1H-imidazo[1,2-b]pyrazole core, and how can functional groups like cyclopropyl and prop-2-yn-1-yl be introduced?
- Methodological Answer : The imidazo[1,2-b]pyrazole scaffold is typically synthesized via cyclocondensation or cycloaddition reactions. For example, brominated intermediates (e.g., 5a in Scheme 4 of ) undergo Br/Mg-exchange to generate nucleophilic sites for functionalization. Cyclopropyl groups can be introduced via cyclopropanation reagents (e.g., using diazo compounds), while prop-2-yn-1-yl groups are added via Sonogashira coupling or alkyne alkylation. Post-functionalization often employs palladium-catalyzed cross-couplings (e.g., Negishi or Suzuki-Miyaura) for regioselective modifications .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is followed by structure solution using SHELXT (for space-group determination) and refinement via SHELXL. The SHELX suite is preferred for its robustness in handling small-molecule crystallography, including twinned data or high-resolution datasets. Key parameters to monitor during refinement include R-factors, displacement parameters, and hydrogen-bonding networks .
Advanced Research Questions
Q. What experimental and computational approaches resolve contradictions in regioselectivity during functionalization of the imidazo[1,2-b]pyrazole scaffold?
- Methodological Answer : Regioselectivity challenges arise due to the scaffold’s electronic heterogeneity. Experimental approaches:
- Isotopic labeling (e.g., deuterium exchange) to track reactive sites.
- Catalyst screening : Electron-rich aryl halides require Pd(OAc)₂/SPhos, while electron-deficient substrates perform better with PEPPSI-iPr ( ).
Computational methods (DFT calculations) can map electrostatic potential surfaces to predict reactivity. Cross-validation with HRMS and 2D NMR (e.g., NOESY) confirms regiochemical outcomes .
Q. How does the substitution of indole with 1H-imidazo[1,2-b]pyrazole impact solubility and bioavailability, and what analytical methods validate these properties?
- Methodological Answer : Replacing indole with imidazo[1,2-b]pyrazole reduces logD (lipophilicity) by ~1.5 units, enhancing aqueous solubility. Key validation methods:
- logD measurement : Shake-flask method with octanol/water partitioning.
- Solubility assays : Dynamic light scattering (DLS) or nephelometry.
- Bioavailability : Parallel artificial membrane permeability assay (PAMPA) for passive diffusion. Data from shows a 40% increase in solubility for the imidazo[1,2-b]pyrazole analog compared to its indole counterpart .
Q. What strategies mitigate challenges in handling reactive intermediates (e.g., magnesiated species) during functionalization?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
